

# Technical Support Center: ASTM F1839 Foam in Biomechanical Testing

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## Compound of Interest

Compound Name: F1839-I

Cat. No.: B15567329

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ASTM F1839 rigid polyurethane foam in biomechanical testing.

## Frequently Asked Questions (FAQs)

Q1: What is ASTM F1839 foam and why is it used in biomechanical testing?

ASTM F1839 is a standard specification for rigid, unicellular polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.<sup>[1][2][3]</sup> Its primary advantage is providing a consistent and uniform material, which minimizes the variability inherent in using human or animal cadaveric bone.<sup>[4][5]</sup> This allows for more reproducible comparative studies of orthopedic implants. The mechanical properties of this foam are in the same order of magnitude as human cancellous bone.

Q2: Is ASTM F1839 foam a perfect substitute for human bone?

No, it is not intended to be an exact replica of human or animal bone. While its bulk mechanical properties are similar to cancellous bone, there are significant structural and behavioral differences. ASTM F1839 foam has a closed-cell structure, whereas human cancellous bone has an open-cell, porous structure. This and other factors lead to differences in properties like fatigue life, anisotropy, and viscoelastic behavior.

Q3: What are the main grades of ASTM F1839 foam available?

The ASTM F1839 standard specifies several grades of foam, designated by their nominal density in pounds per cubic foot (pcf). Common grades used in orthopedic testing range from 10 pcf to 40 pcf, which are used to simulate varying bone qualities, from osteoporotic to dense cancellous bone.

Q4: Can I reuse ASTM F1839 foam blocks for multiple tests?

It is not recommended to reuse the foam for multiple tests, especially in the same location. Mechanical testing, such as screw pull-out or compression testing, will cause localized damage to the foam's structure, altering its mechanical properties. For reliable and reproducible results, a new, untested foam block or a new location on a larger block should be used for each experiment.

## Troubleshooting Guide

This guide addresses common issues encountered during biomechanical testing with ASTM F1839 foam.

### Issue 1: Inconsistent or Unexpected Screw Pullout Strength

Symptoms:

- High variability in pullout force for the same screw and foam grade.
- Lower than expected pullout strength.
- Stripping of the foam during screw insertion.

Possible Causes and Solutions:

Cause	Solution
Foam Anisotropy: The mechanical properties of the foam can vary depending on the direction of the foam rise during manufacturing. Testing in different orientations can lead to inconsistent results.	Action: Always document and control the orientation of the foam block relative to the test axis. It is recommended to perform all tests in a single, known orientation.
Material Variability: Even within a single block, there can be minor density variations (up to $\pm 10\%$ ), which can affect pullout strength.	Action: For sensitive comparative studies, consider measuring the apparent density of each test specimen. Distribute specimens from different locations within a block evenly across test groups.
Screw Insertion Technique: Manual insertion can introduce variability in alignment and insertion speed. Machine insertion provides more consistent results. Tapping the pilot hole can also influence the results.	Action: Use a consistent, controlled insertion method, preferably machine-driven at a constant rotational speed (e.g., 3 rpm as per some protocols). Clearly document whether pilot holes were tapped.
Pilot Hole Diameter: An incorrect pilot hole size can lead to either excessive insertion torque and potential foam damage or insufficient thread engagement.	Action: Follow the orthopedic screw manufacturer's instructions for the recommended pilot hole diameter for the specific screw and simulated bone density.
Environmental Conditions: Temperature and humidity can affect the mechanical properties of polyurethane foam.	Action: Condition the foam blocks in a controlled laboratory environment for a sufficient period before testing to ensure thermal and moisture equilibrium. Document the temperature and humidity during testing.

## Issue 2: Discrepancies Between Experimental Results and Computational Models

Symptoms:

- Finite Element (FE) models over or under-predict the mechanical behavior of the foam.
- Difficulty in simulating foam failure accurately.

Possible Causes and Solutions:

Cause	Solution
Isotropic Material Model: Assuming the foam is isotropic in the FE model can lead to inaccuracies due to the material's inherent anisotropy.	Action: Use a transversely isotropic or fully anisotropic material model in your simulation to better capture the directional properties of the foam.
Simplified Failure Criteria: Using simple failure criteria may not capture the complex failure modes of the foam, such as cell wall buckling and fracture.	Action: Implement more sophisticated foam plasticity and damage models that can account for the crushable nature of the foam.
Lack of Viscoelastic Properties: For simulations involving time-dependent loading, neglecting the foam's viscoelastic behavior will lead to inaccurate predictions.	Action: Characterize the viscoelastic properties (creep, stress relaxation) of the specific foam grade and incorporate a viscoelastic material model in your simulation.

Data Presentation

Table 1: Comparison of Mechanical Properties of ASTM F1839 Foam and Human Cancellous Bone

Property	ASTM F1839 Foam (Grade 20)	Human Cancellous Bone (Typical Range)	Key Differences & Considerations
Apparent Density (g/cc)	~0.32	0.1 - 1.0	Foam has a more uniform density.
Compressive Modulus (MPa)	~210	50 - 500	Foam provides consistent modulus within a grade.
Compressive Strength (MPa)	~8.4	1 - 12	Foam provides consistent strength within a grade.
Fatigue Life	Generally lower than bone	Higher than foam	Foam is not ideal for long-term fatigue studies meant to simulate in-vivo conditions.
Structure	Closed-cell	Open-cell, porous	Affects fluid flow and biological integration (not relevant for mechanical testing).
Anisotropy	Transversely Isotropic	Orthotropic	The "foam rise" direction is typically stiffer.
Viscoelasticity	Exhibits creep and stress relaxation	Exhibits significant creep and stress relaxation	The time-dependent behavior may differ significantly from bone.

Note: Values for ASTM F1839 foam are typical for Grade 20 and can vary. Human cancellous bone properties vary significantly with age, sex, anatomical location, and health status.

## Experimental Protocols

## Protocol 1: Compression Testing (based on ASTM D1621)

Objective: To determine the compressive strength and modulus of ASTM F1839 foam.

Materials and Equipment:

- Universal Testing Machine with a suitable load cell.
- Compression platens (parallel and larger than the specimen).
- Calipers for precise specimen measurement.
- ASTM F1839 foam blocks.

Procedure:

- Specimen Preparation: Cut foam specimens to the required dimensions (e.g., 50.8 x 50.8 x 25.4 mm). Ensure the loading faces are parallel and perpendicular to the sides. The thickness should be parallel to the foam rise direction.
- Specimen Measurement: Accurately measure the dimensions of each specimen.
- Test Setup: Place the specimen on the lower compression platen, ensuring it is centered.
- Testing:
  - Bring the upper platen into contact with the specimen.
  - Apply a compressive load at a constant rate of crosshead displacement (e.g., 2.5 mm/min for a 25.4 mm thick specimen).
  - Record the load and displacement data until the specimen yields or reaches a predefined strain (e.g., 13%).
- Data Analysis:
  - Calculate the compressive stress and strain from the load and displacement data.

- Determine the compressive strength (stress at yield or a specified strain).
- Calculate the compressive modulus from the slope of the initial linear portion of the stress-strain curve.

## Protocol 2: Screw Pullout Testing (based on ASTM F543)

Objective: To determine the axial pullout strength of an orthopedic screw from ASTM F1839 foam.

Materials and Equipment:

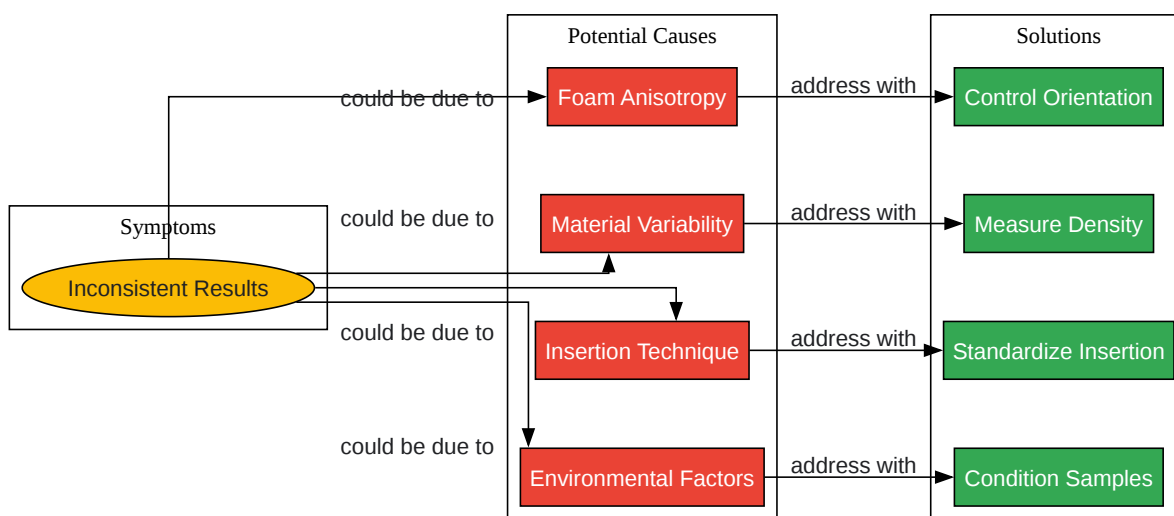
- Universal Testing Machine with a suitable load cell and grips.
- Drill for creating a pilot hole.
- Torque-measuring screwdriver (optional, for insertion torque).
- Fixture to hold the foam block securely.
- Fixture to grip the screw head.
- ASTM F1839 foam blocks.
- Orthopedic screws.

Procedure:

- Foam Preparation: Secure the foam block in the fixture.
- Pilot Hole: Drill a pilot hole of the specified diameter and depth into the foam block.
- Screw Insertion: Insert the screw into the pilot hole to a predetermined depth at a controlled rotational speed (e.g., 3 rpm).
- Test Setup:
  - Mount the fixture with the foam block onto the base of the testing machine.

- Attach the screw head to the actuator of the testing machine using a suitable grip.
- Testing:
  - Apply a tensile load along the axis of the screw at a constant rate of displacement (e.g., 5 mm/min).
  - Continue pulling until the screw is fully extracted from the foam.
  - Record the load and displacement data throughout the test.
- Data Analysis:
  - The maximum load recorded during the test is the axial pullout strength.

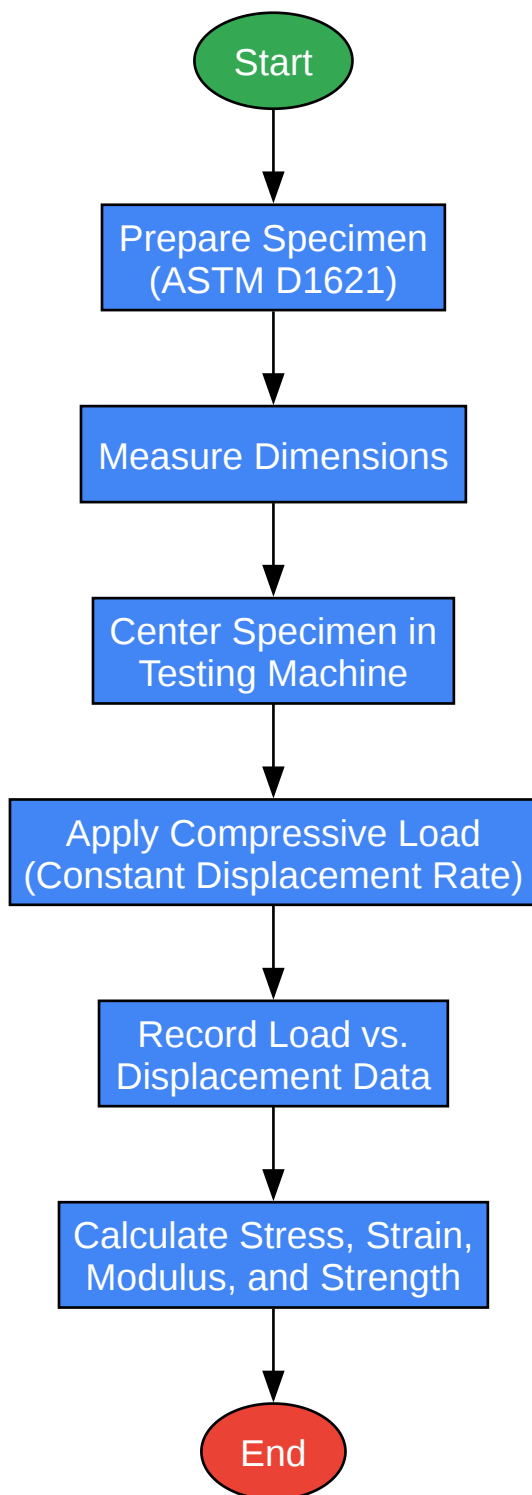
## Mandatory Visualization



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Caption: Troubleshooting workflow for inconsistent screw pullout results.



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Caption: Experimental workflow for compression testing of ASTM F1839 foam.

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